molecular formula C9H11NO2 B154052 3-(Dimethylamino)benzoic acid CAS No. 99-64-9

3-(Dimethylamino)benzoic acid

Cat. No. B154052
CAS RN: 99-64-9
M. Wt: 165.19 g/mol
InChI Key: NEGFNJRAUMCZMY-UHFFFAOYSA-N
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Description

Synthesis of Novel Antitumor Agents

The synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide 4c is a notable advancement in the field of antitumor agents. Utilizing a dual role Pd(II) catalyst, researchers have developed a convenient method for creating this compound, which is significant due to its structure being a key framework in isochromene natural products .

Photochemical Heterolysis and Anion Recognition

Research into the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters has revealed the generation of a benzyl cation with a low-energy triplet state. This study has implications for understanding the photolysis process and the resulting products, such as 3,5-bis(dimethylamino)benzyl ethers and 3,5-bis(dimethylamino)toluene . Additionally, 4-(N,N-Dimethylamino)benzoic acid has been identified as a simple chromogenic and fluorogenic anion host with high selectivity for divalent anions like HPO4^2- and SO4^2-, demonstrating the importance of basicity and charge density in anion recognition .

Molecular Structure and Properties of Quinazolino Derivatives

The synthesis and characterization of isomeric 3-dimethylamino and 4-dimethylamino derivatives of quinazolino compounds have been achieved. Spectroscopic methods and quantum calculations have confirmed the structures, and the alkalinity constants and emission spectra of these compounds have been reported, providing insight into their protonation and photophysical properties .

Organotin(IV) Complexes Derived from 3-(Dimethylamino)benzoic Acid

The synthesis, characterization, and cytotoxic assay of organotin(IV) complexes derived from 3-(dimethylamino)benzoic acid have been conducted. These complexes exhibit different coordination modes and have been evaluated for their cytotoxicity against human liver carcinoma cells, with one complex showing promising biological activity .

Crystal Polymorphs and Structural Analysis

The discovery of two crystal polymorphs of 3-(dimethylamino)benzoic anhydride through single crystal X-ray diffraction analysis has provided valuable information on the differing conformations and solid-state packing arrangements of this compound . Furthermore, two new polymorphs of 4-(N,N-dimethylamino)benzoic acid have been characterized, highlighting the importance of intermolecular hydrogen bonding in the formation of dimeric acid-acid motifs .

Structural and Biological Insights from DFT

A comprehensive structural investigation of 4-Dimethylamino benzoic acid using various spectroscopic techniques and density functional theory (DFT) calculations has been conducted. The stability of the compound is attributed to hyper-conjugative interactions and a hydrogen-bonding network, with molecular docking studies indicating potential biological interactions with Adenovirus protein .

Scientific Research Applications

Anion Recognition and Selectivity

3-(Dimethylamino)benzoic acid demonstrates notable affinity and selectivity for certain divalent anions like HPO4²- and SO4²- over various monovalent anions, making it a potential candidate for anion recognition applications in analytical chemistry (Hou & Kobiro, 2006).

Polymorph Characterization

The compound has been used to study new polymorphs in crystallography. Investigations have led to the characterization of different polymorph structures that form under various conditions, enhancing our understanding of molecular and crystal structures (Aakeröy, Desper, & Levin, 2005).

Chemical Synthesis

This chemical plays a role in the synthesis of various compounds. For example, its use in the synthesis of p-(Dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde has been documented, showing its versatility in organic synthesis (Xie Chuan, 2005).

Transient Chemical Oscillations

In the field of chemical kinetics, 3-(Dimethylamino)benzoic acid has been studied for its role in transient chemical oscillations in reactions with acidic bromate. This research contributes to the understanding of nonlinear phenomena in chemical reactions (Bell & Wang, 2015).

Antiviral Research

Though not directly related to drug use, 3-(Dimethylamino)benzoic acid derivatives have been explored in antiviral research, particularly in the development of HIV-1 maturation inhibitors. This research contributes to understanding the molecular mechanisms of potential antiviral agents (Swidorski et al., 2016).

Corrosion Inhibition

The compound has been investigated as a corrosion inhibitor, particularly in its ability to protect metals like steel in acidic environments, an important aspect in industrial chemistry (Singh et al., 2016).

Molecular Complex Formation

3-(Dimethylamino)benzoic acid is also involved in the formation of hybrid coordination-molecular complexes. This aspect is significant in the development of new materials with specific chemical and physical properties (Seaton, Scowen, & Blagden, 2009).

Safety And Hazards

3-(Dimethylamino)benzoic acid causes skin irritation and serious eye damage . It can cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

The future directions of 3-(Dimethylamino)benzoic acid research could involve its use in the synthesis of novel lanthanide complexes . These complexes have a wide range of applications in many fields due to their structural composition and ionic properties .

properties

IUPAC Name

3-(dimethylamino)benzoic acid
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InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NEGFNJRAUMCZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059199
Record name Benzoic acid, 3-(dimethylamino)-
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Molecular Weight

165.19 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 3-Dimethylaminobenzoic acid
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Product Name

3-(Dimethylamino)benzoic acid

CAS RN

99-64-9
Record name 3-(Dimethylamino)benzoic acid
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Record name 3-(Dimethylamino)benzoic acid
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Record name Benzoic acid, 3-(dimethylamino)-
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Record name Benzoic acid, 3-(dimethylamino)-
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Record name 3-dimethylaminobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
655
Citations
MD Castillo, J Stenstrom, P Ander - Analytical Biochemistry, 1994 - Elsevier
This method was proposed earlier for measuring glucose in a peroxidase-glucose oxidase system but has not been studied for determination of manganese peroxidase (MnP) activity. …
Number of citations: 137 www.sciencedirect.com
YF Win, SG Teoh, S Tengku, M Tengku… - American Journal of …, 2010 - research.monash.edu
Problem statement: Many studies have been carried out on organotin (IV) complexes derivative of carboxylate anions. However, the synthesis and characterization as well as the …
Number of citations: 13 research.monash.edu
DE Lynch, R Hayer, S Bagga… - Australian Journal of …, 2000 - CSIRO Publishing
Two polymorphs of 3-(dimethylamino)benzoic anhydride have been determined by single crystal X-ray diffraction analysis. Polymorph (1) is triclinic (P1–, a 7.112(3), b 9.289(4), c 13.364…
Number of citations: 3 www.publish.csiro.au
YF Win, SG Teoh, M Vikneswaran… - Australian Journal of …, 2010 - eprints.um.edu.my
Organotin(IV) carboxylate complexes derivative of 3-(dimethylamino)benzoic acid, 3-[N(CH3)2]C6H4COOH have been successfully synthesized. Two types of diorganotin(IV) complexes…
Number of citations: 8 eprints.um.edu.my
Y García-Esquivel, Y Mercado-Flores… - 3 Biotech, 2021 - Springer
… carried out under native conditions, and later, first staining was carried out with a revealing solution of 3-methyl-2-benzothiazoline hydrazone (MBTH)—3-dimethylamino benzoic acid (…
Number of citations: 9 link.springer.com
TT Ngo, HM Lenhoff - Analytical Biochemistry, 1980 - Elsevier
A sensitive and versatile chromogenic assay for peroxidase and peroxidase-coupled reactions is described. The assay is based on the oxidative coupling of 3-methyl-2-…
Number of citations: 446 www.sciencedirect.com
S Veljovic-Jovanovic, G Noctor, CH Foyer - Plant Physiology and …, 2002 - Elsevier
We have examined the authenticity of two methods for determination of H 2 O 2 in leaf tissue. We show that the high concentrations of ascorbic acid present in leaf extracts interfere with …
Number of citations: 253 www.sciencedirect.com
GE Anthon, DM Barrett - Journal of Agricultural and Food …, 2001 - ACS Publications
A colorimetic assay for lipoxygenase activity has been developed. The assay is based on the detection of the lipoxygenase reaction product, linoleic acid hydroperoxide, by the …
Number of citations: 145 pubs.acs.org
M del Pilar Castillo, P Ander, J Stenstrom - Biotechnology Techniques, 1997 - Springer
Manganese and lignin peroxidase (MnP, LiP) activities were measured in straw extracts from cultures of Phanerochaete chrysosporium. Out of six MnP substrates, the MBTH/DMAB (3-…
Number of citations: 70 link.springer.com
G Magnacca, E Laurenti, E Vigna, F Franzoso… - Process …, 2012 - Elsevier
A silica monolith was prepared from commercial silica powder dispersed in water containing polymeric water soluble bio-organics (SBOs) isolated from composted urban vegetable …
Number of citations: 39 www.sciencedirect.com

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